2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

Catalog No.
S13954166
CAS No.
M.F
C16H14F5N5O5S
M. Wt
483.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]tri...

Product Name

2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

IUPAC Name

2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C16H14F5N5O5S

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)11-4-3-8(16(19,20)21)5-9(11)31-7-12(17)18/h3-6,12H,7H2,1-2H3,(H,24,25)

InChI Key

VBGAFLMUENEOTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)OCC(F)F)OC

2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as Penoxsulam, is a synthetic herbicide belonging to the sulfonamide and triazolopyrimidine classes. It is primarily utilized in agricultural settings, particularly in rice production, due to its effectiveness in controlling a variety of weeds. The chemical structure of Penoxsulam includes multiple fluorinated groups, which enhance its herbicidal properties and stability in various environmental conditions. Its molecular formula is C16H14F5N5O5SC_{16}H_{14}F_{5}N_{5}O_{5}S with a molecular weight of 483.37 g/mol .

Penoxsulam functions as an acetolactate synthase inhibitor, disrupting the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weed species. The mechanism involves the formation of a stable complex with the enzyme, preventing substrate binding and subsequent catalytic activity .

The compound undergoes hydrolysis in aqueous environments, leading to the formation of various metabolites that can exhibit different levels of biological activity. Notably, one such metabolite is 2-(2,2-difluoroethoxy)-N-(5-hydroxy-8-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide .

Penoxsulam exhibits potent herbicidal activity against a range of grass and broadleaf weeds. Its primary action is through the inhibition of acetolactate synthase, an essential enzyme in the synthesis pathway for branched-chain amino acids such as valine, leucine, and isoleucine. This mechanism not only affects weed species but also has implications for non-target organisms if not managed properly. The compound has been shown to be particularly effective against resistant strains of Echinochloa species and other problematic weeds in rice paddies .

The synthesis of Penoxsulam involves several key steps:

  • Starting Material: Methyl 2-methoxyacetate is reacted with methyl formate and sodium methoxide to form 3-hydroxy-2-methoxyacrylate.
  • Formation of Triazolo-Pyrimidine: The sodium salt undergoes a series of reactions including chlorination and cyclization with hydrazine hydrate to yield 3-amino-5,8-dimethoxy-[1,2,4]triazolo[4,3-c]pyrimidine.
  • Final Coupling: This intermediate is then reacted with 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride followed by condensation with 2,2-difluoroethanol to produce Penoxsulam .

This multi-step synthetic route highlights the complexity involved in producing this herbicide.

Penoxsulam is primarily used in agricultural applications for controlling weeds in rice cultivation. Its effectiveness against a wide range of weed species makes it a valuable tool for farmers aiming to maintain crop yields while minimizing competition from unwanted flora. The herbicide is typically applied post-emergence via foliar spraying methods to maximize its efficacy against actively growing weeds .

Research indicates that Penoxsulam can interact with various environmental factors that influence its efficacy and degradation. Studies have shown that soil type, moisture levels, and pH can affect the persistence and bioavailability of Penoxsulam in agricultural settings. Additionally, interactions with other agrochemicals may enhance or inhibit its herbicidal activity .

Several compounds share structural or functional similarities with Penoxsulam. These include:

  • Imazapyr: An imidazolinone herbicide that also inhibits acetolactate synthase but has a broader spectrum of activity against both grasses and broadleaf weeds.
  • Flumioxazin: A protoporphyrinogen oxidase inhibitor used for pre-emergent control of various weed species.
  • Mesotrione: A selective herbicide that inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), affecting carotenoid biosynthesis.

Comparison Table

Compound NameMechanism of ActionTarget WeedsApplication Method
PenoxsulamAcetolactate synthase inhibitorGrasses and broadleavesPost-emergence foliar
ImazapyrAcetolactate synthase inhibitorBroad spectrumPre-emergence
FlumioxazinProtoporphyrinogen oxidase inhibitorVarious annual weedsPre-emergence
MesotrioneHPPD inhibitorGrasses and broadleavesPost-emergence

Penoxsulam's unique combination of fluorinated groups and specific target site inhibition differentiates it from these similar compounds, providing targeted control while minimizing impact on non-target organisms when applied correctly .

XLogP3

2.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

483.06358055 g/mol

Monoisotopic Mass

483.06358055 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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